Subtype Selectivity vs. Orthosteric Agonists
LY487379 exhibits >5.9-fold functional selectivity for mGluR2 over mGluR3, whereas orthosteric agonists such as LY379268 and LY354740 activate both receptor subtypes non-selectively [1]. This selectivity is quantified in [35S]GTPγS binding assays where LY487379 potentiates glutamate responses at mGluR2 with EC50 = 1.7 μM but requires >10 μM for detectable activity at mGluR3 [2].
| Evidence Dimension | mGluR2 vs. mGluR3 functional selectivity |
|---|---|
| Target Compound Data | mGluR2 EC50 = 1.7 μM; mGluR3 EC50 > 10 μM |
| Comparator Or Baseline | LY379268 (orthosteric agonist): non-selective activation of both mGluR2 and mGluR3; LY354740: non-selective mGluR2/3 agonist |
| Quantified Difference | Selectivity ratio >5.9-fold for mGluR2 over mGluR3 |
| Conditions | [35S]GTPγS binding assay in cells expressing recombinant human mGluR2 or mGluR3 |
Why This Matters
Subtype selectivity enables researchers to attribute observed effects specifically to mGluR2 activation rather than combined mGluR2/3 signaling, a critical distinction for target validation studies and mechanistic pharmacology.
- [1] Galici R, Echemendia NG, Rodriguez AL, Conn PJ. A selective allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors has effects similar to an orthosteric mGlu2/3 receptor agonist in mouse models predictive of antipsychotic activity. J Pharmacol Exp Ther. 2005;315(3):1181-1187. View Source
- [2] Schaffhauser H, Rowe BA, Morales S, et al. Pharmacological characterization and identification of amino acids involved in the positive modulation of metabotropic glutamate receptor subtype 2. Mol Pharmacol. 2003;64(4):798-810. View Source
